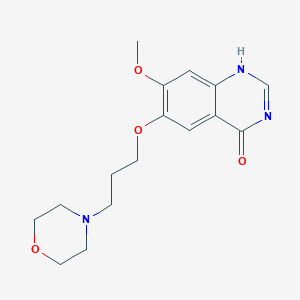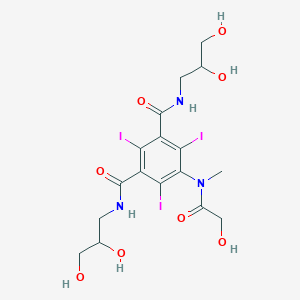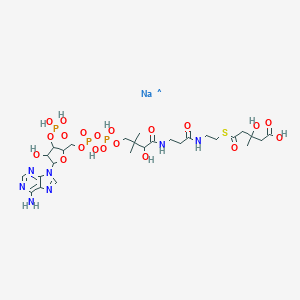
DL-3-羟基-3-甲基戊二酰辅酶A钠盐
描述
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in several metabolic pathways, including the biosynthesis of terpenes and ketone bodies. It is obtained from acetyl coenzyme A and acetoacetyl coenzyme A during condensation with the help of 3-hydroxy-3-methylglutaryl coenzyme A synthase . This compound is crucial in the regulation of cholesterol synthesis and is a target for statin drugs used to control cholesterol levels .
科学研究应用
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt has numerous scientific research applications:
作用机制
Target of Action
DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) sodium salt primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol , terpenes, and ketone bodies .
Mode of Action
HMG-CoA sodium salt acts as a substrate for the HMG-CoA reductase enzyme . It interacts with this enzyme to facilitate the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthetic pathway .
Biochemical Pathways
HMG-CoA sodium salt is involved in several metabolic pathways. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting first step in the cholesterol biosynthetic pathway . Alternatively, HMG-CoA can be cleaved into acetyl-CoA and the ketone body acetoacetate in mitochondria by HMG-CoA lyase . HMG-CoA is also an intermediate in the degradation of leucine .
Pharmacokinetics
It’s known that the compound is involved in ester metabolism in vivo .
Result of Action
The action of HMG-CoA sodium salt leads to the synthesis of cholesterol, a vital component of cell membranes and precursor of steroid hormones . Inhibition of HMG-CoA can decrease cholesterol synthesis . It can also be converted to β-hydroxybutyrate in the blood .
生化分析
Biochemical Properties
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt plays a crucial role in biochemical reactions. It is a substrate used to study the specificity and kinetics of the enzyme 3-hydroxyl-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a critical step in cholesterol and isoprenoid synthesis .
Cellular Effects
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of cholesterol, a vital component of cell membranes. It also impacts cell signaling pathways and gene expression through its role in the production of isoprenoids, which are involved in protein prenylation .
Molecular Mechanism
The molecular mechanism of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt involves its conversion to mevalonate by the enzyme HMG-CoA reductase. This reaction is the rate-limiting step in the mevalonate pathway that leads to the production of cholesterol and other isoprenoids. The product of this reaction, mevalonate, is then further processed in a series of enzymatic reactions to produce isopentenyl pyrophosphate, the basic building block for the synthesis of all isoprenoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt can change over time. The stability of this compound and its degradation products can influence the outcomes of biochemical reactions. Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to cholesterol synthesis and regulation .
Dosage Effects in Animal Models
The effects of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt can vary with different dosages in animal models. High doses of this compound can lead to increased production of cholesterol and other isoprenoids, which can have various effects on cellular function and overall organism health .
Metabolic Pathways
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol and isoprenoids. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into isopentenyl pyrophosphate .
Transport and Distribution
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is transported and distributed within cells and tissues as part of its role in the mevalonate pathway. The transport of this compound and its intermediates is critical for the proper functioning of this pathway .
Subcellular Localization
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt and its related intermediates are localized in the cytosol, where the mevalonate pathway takes place. The enzymes involved in this pathway are also primarily located in the cytosol .
准备方法
Synthetic Routes and Reaction Conditions
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction typically occurs in the presence of a suitable buffer and at a controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress 3-hydroxy-3-methylglutaryl coenzyme A synthase. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Cleavage: Cleavage into acetyl coenzyme A and acetoacetate by 3-hydroxy-3-methylglutaryl coenzyme A lyase.
Common Reagents and Conditions
Oxidation: Requires 3-hydroxy-3-methylglutaryl coenzyme A reductase and NADPH as a reducing agent.
Cleavage: Catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A lyase in the presence of suitable cofactors.
Major Products
Oxidation: Mevalonate.
Cleavage: Acetyl coenzyme A and acetoacetate.
相似化合物的比较
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:
Mevalonate: A product of the reduction of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.
Acetoacetyl coenzyme A: A precursor in the synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.
Acetyl coenzyme A: Another precursor in the synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt.
DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .
属性
InChI |
InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7NaO20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585178 | |
| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103476-21-7 | |
| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


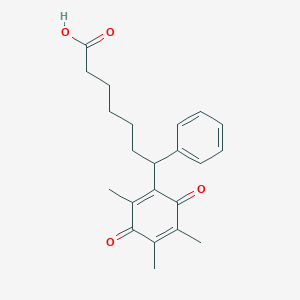
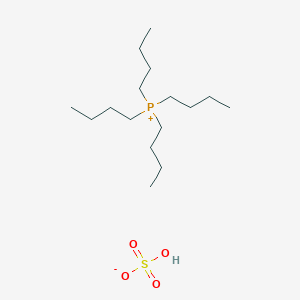
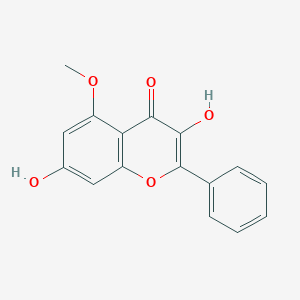
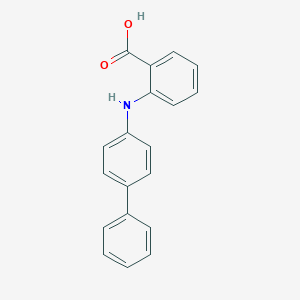
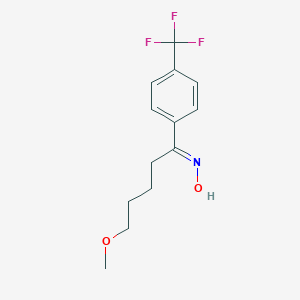
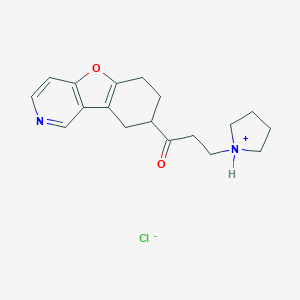
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
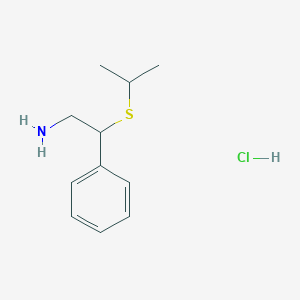
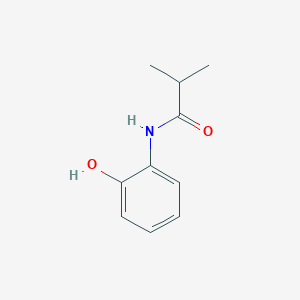
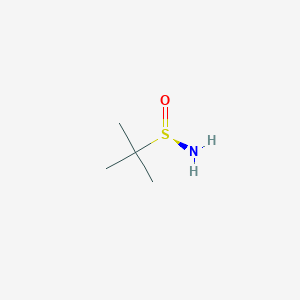
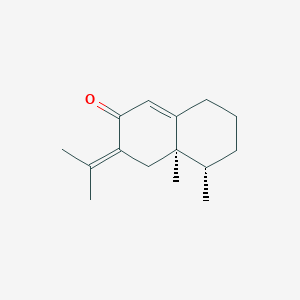
![[2-anilino-2-(4-ethoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate](/img/structure/B26732.png)
